Antimony triethoxide

説明

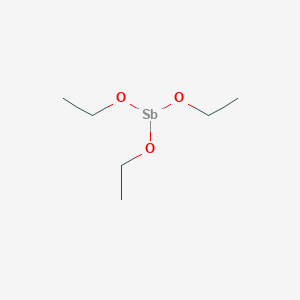

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

antimony(3+);ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5O.Sb/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOJQVLHSPGMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CC[O-].CC[O-].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146392 | |

| Record name | Antimony triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10433-06-4 | |

| Record name | Antimony triethoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony triethoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Catalytic Applications of Antimony Triethoxide

Polymerization Catalysis

Antimony-based catalysts are industrial mainstays for the production of polyesters, valued for their high activity, minimal side reactions, and the high quality of the resulting polymers. mdpi.com While antimony trioxide is the most common, related compounds like antimony triethoxide function through similar active species.

Antimony compounds are crucial as polycondensation catalysts in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET). nihonseiko.co.jp The process typically involves the reaction of terephthalic acid or dimethyl terephthalate with ethylene (B1197577) glycol. collegedunia.com Antimony catalysts, including oxides and alkoxides, are introduced during the polycondensation stage to facilitate the formation of high molecular weight polymer chains at elevated temperatures and under vacuum. nihonseiko.co.jpcollegedunia.com The active catalytic species is generally an antimony alkoxide, formed in situ. researchgate.net The catalyst accelerates the polymerization rate, allowing for the rapid production of PET with intrinsic viscosities suitable for forming durable films and filaments. nihonseiko.co.jp Specifically, this compound has been identified as an effective catalyst in the production of polyester-polyurethane polymers. google.com

Research has revealed that antimony(III) oxide, the same catalyst used for the industrial synthesis of PET, also effectively catalyzes the depolymerization of PET waste. This dual catalytic activity presents a significant opportunity for chemical recycling. In a process known as glycolysis, waste PET from sources like drinking water bottles can be broken down in the presence of an antimony(III) oxide catalyst and ethylene glycol. One study demonstrated that under microwave irradiation at 240°C, PET with an average degree of polymerization of 417 was depolymerized into oligomers with an average degree of polymerization of 37, achieving a 96.7% yield. This process highlights the potential for a closed-loop system where the catalyst used to create the polymer can also be used to break it down for repolymerization.

Depolymerization of PET using Antimony(III) Oxide Catalyst

| Parameter | Value |

|---|---|

| Catalyst | Antimony(III) oxide (Sb2O3) |

| Catalyst Loading | 0.25 wt% |

| Reaction Temperature | 240 °C |

| Microwave Power | 400 W |

| Initial PET Polymerization Degree | 417 |

| Final Oligomer Polymerization Degree | 37 |

| Oligomer Yield | 96.7% |

The performance of antimony-based catalysts is often benchmarked against alternatives, primarily those based on titanium and zinc. collegedunia.com While titanium catalysts can exhibit higher activity than antimony in the melt polycondensation phase of PET production, they are often slower in the subsequent solid-state polycondensation (SSP) phase. nihonseiko.co.jp Furthermore, titanium-based catalysts can sometimes lead to undesirable yellowing of the polymer. collegedunia.com

In a comparative study on the synthesis of poly(ethylene vanillate), another polyester (B1180765), titanium-based catalysts like titanium butoxide (TBT) and titanium isopropoxide (TIS) showed greater catalytic activity during the initial esterification stage compared to antimony trioxide (Sb₂O₃). The conversion of carboxylic acid groups reached 80-85% with titanium catalysts, whereas it was 73% with antimony trioxide.

Catalyst Performance in Poly(ethylene vanillate) Esterification

| Catalyst | -COOH Group Conversion (%) |

|---|---|

| Titanium Butoxide (TBT) | ~85% |

| Titanium Isopropoxide (TIS) | ~80% |

| Antimony Trioxide (Sb₂O₃) | 73% |

The mechanism of antimony-catalyzed polycondensation is understood to proceed through the coordination of the polymer's hydroxyl end groups with the antimony catalyst. researchgate.net The active catalytic species is an antimony alkoxide. A proposed mechanism suggests that activation occurs via the formation of a chelate ligand on the antimony atom, involving the hydroxyl end group and the alcoholic oxygen of the ester from the same chain end. researchgate.net The rate-determining step is believed to be the coordination of a second polymer chain end to this activated antimony complex. The relatively low Lewis acidity of antimony contributes to its high selectivity, minimizing side reactions. researchgate.net Furthermore, the antimony catalyst appears to stabilize the hydroxyl end groups against thermal degradation. researchgate.net

Comparative Studies with Alternative Polymerization Catalysts

Transesterification Processes

Transesterification is a crucial reaction for transforming esters, with wide applications from polymer chemistry to biofuel production. Antimony compounds serve as effective catalysts in these processes.

Antimony-based catalysts have shown efficacy in the transesterification of vegetable and animal oils to produce biodiesel (fatty acid methyl esters). google.commdpi.com A patented process describes the use of a heterogeneous catalyst composed of a mixture of antimony oxide and alumina (B75360) for this purpose. google.com This solid catalyst facilitates the reaction between oils (triglycerides) and monoalcohols (like methanol (B129727) or ethanol) to yield biodiesel and pure glycerin. google.com An advantage of using such a solid catalyst is its ease of separation from the reaction medium, preventing contamination of the final products and allowing for potential catalyst reuse. google.com Antimony-based catalysts are noted to be particularly effective for feedstocks that have a high content of free fatty acids (FFA). mdpi.com

Homogeneous and Heterogeneous Catalysis in Transesterification

Transesterification is a crucial process for producing biodiesel, involving the reaction of triglycerides with an alcohol, typically methanol, to form fatty acid methyl esters (FAMEs) and glycerol. mdpi.comajol.info Catalysts are essential to accelerate this reaction, and they can be classified as either homogeneous or heterogeneous. nih.govmdpi.com

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants. mdpi.com this compound can function as a homogeneous catalyst in these systems. Homogeneous catalysts are often favored for their high activity and mild reaction conditions. ajol.info For instance, base-catalyzed transesterification is noted to be significantly faster than acid-catalyzed reactions. sapub.org

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which offers advantages such as easier separation from the reaction mixture and potential for reuse, making them suitable for large-scale industrial applications. mdpi.comrepec.org Antimony-based catalysts, including those derived from this compound, can be employed in heterogeneous systems. These solid catalysts are recognized for providing strong acidic active sites, which are effective for feedstocks with high free fatty acid content. mdpi.com The use of heterogeneous catalysts is a key area of research aimed at making biodiesel production more sustainable and cost-effective. repec.org

Influence on Reaction Kinetics and Yield

The efficiency of the transesterification reaction is significantly influenced by the catalyst, which in turn affects the reaction kinetics and the final yield of biodiesel.

Reaction Kinetics: The transesterification reaction is a sequence of three reversible reactions where triglycerides are converted to diglycerides, then to monoglycerides, and finally to glycerol, with one mole of ester produced at each step. ajol.info The rate of this reaction is influenced by several factors, including temperature, the molar ratio of alcohol to oil, and the type and concentration of the catalyst. psu.eduresearchgate.net Increasing the reaction temperature generally increases the reaction rate. psu.edu For heterogeneous catalysts, the reaction can be influenced by mass transfer limitations between the three phases (oil, alcohol, and solid catalyst). sapub.org Kinetic studies often model the reaction using pseudo-first-order or pseudo-second-order kinetics to understand the rate-determining steps. journaljenrr.com

Organic Synthesis and Transformations

Beyond its role in transesterification, this compound is a valuable reagent in a variety of organic syntheses, primarily leveraging its Lewis acidic nature.

Function as a Lewis Acid Catalyst

A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. researchgate.net Antimony compounds, including this compound, can function as Lewis acids, a property that is central to their catalytic activity. researchgate.netgoogle.com The Lewis acidity of antimony compounds can be tuned by the introduction of electron-withdrawing ligands. researchgate.net

In organic synthesis, Lewis acid catalysts are used to activate substrates and facilitate a wide range of transformations. mdpi.com Antimony-based Lewis acids have been employed in reactions such as the hydrogenation of quinoline (B57606) and the Ritter reaction. wikipedia.org The catalytic activity of antimony compounds often involves their ability to coordinate with substrates, thereby activating them towards nucleophilic attack. researchgate.net While the application of antimony derivatives in organic synthesis is an area of ongoing research, their role as Lewis acid catalysts is well-established. researchgate.net

Catalysis of Intermolecular Amidation Reactions

The formation of an amide bond is a fundamental transformation in organic chemistry, crucial for the synthesis of peptides, pharmaceuticals, and polymers. researchgate.netnih.gov this compound has been identified as a useful catalyst for intermolecular amidation. researchgate.net This involves the reaction of a carboxylic acid or its derivative with an amine to form an amide. mdpi.com

The development of catalytic methods for direct amidation is a significant area of research, aiming to create more environmentally friendly processes that avoid the use of stoichiometric activating agents. researchgate.net Antimony-based catalysts contribute to this field by enabling the direct coupling of carboxylic acids and amines. researchgate.net The catalytic cycle for such reactions often involves the activation of the carboxylic acid by the metal catalyst. Transition metal-catalyzed amidation reactions, including those using iridium and rhodium complexes, have been extensively studied, particularly for C-H amidation. acs.orgsnnu.edu.cnuva.nl

Role in Ester–Amide Exchange Reactions

Ester-amide exchange is a direct method for synthesizing amides from esters and amines. nih.gov this compound has been reported to be used stoichiometrically in intramolecular, metal-templated macrolactamizations. nih.gov This transformation is valuable but often requires promoters or metal mediators. nih.gov

Catalytic versions of this reaction are highly desirable. Research in this area has explored various metal alkoxides, including those of Group IV metals, in conjunction with activators to facilitate the reaction under milder conditions without the need to remove the alcohol byproduct. nih.gov While this compound has been used stoichiometrically, the development of catalytic systems for this transformation remains an active area of research. nih.govresearchgate.net

Advanced Catalytic Systems

This compound and its derivatives are being incorporated into more advanced catalytic systems to enhance efficiency, selectivity, and sustainability.

One area of development is the use of bimetallic catalytic systems. researchgate.netacs.org Combining antimony with other metals can lead to synergistic effects, resulting in higher catalytic activity than the individual metal catalysts alone. For example, bimetallic organoantimony catalysts have been synthesized and have shown high efficiency in reactions like the diastereoselective direct Mannich reaction. researchgate.net In the context of polyester synthesis, innovative antimony-based bimetallic catalysts have demonstrated higher polymerization efficiency. acs.org

Furthermore, antimony compounds are being investigated in photocatalysis and electrocatalysis. researchgate.net Embedding antimony or its derivatives into nanomaterials can enhance their photoelectrochemical performance, which is applicable to the degradation of organic pollutants. researchgate.net Mixed metal oxide catalysts containing molybdenum, vanadium, and antimony have been reported for the selective oxidation of ethane (B1197151) to ethene and acetic acid, showcasing the potential of antimony in complex catalytic systems for industrial chemical production. mdpi.com

Photocatalytic Applications (e.g., Polystyrene Degradation)

This compound is a precursor for producing antimony(III) oxide (Sb₂O₃), a semiconductor material that has garnered attention for its photocatalytic capabilities. ereztech.comamericanelements.com Antimony(III) oxide nanoparticles are recognized for their stability, redox potential, and cost-effectiveness. fishersci.be While direct studies on this compound for polystyrene degradation are not prominent, its role as a precursor to antimony oxide photocatalysts is crucial. The photocatalytic degradation of plastics like polystyrene is an area of significant research aimed at addressing plastic pollution. wikipedia.org This process typically involves the generation of reactive oxygen species on the surface of a semiconductor photocatalyst upon irradiation with light, which then break down the complex polymer structure. fishersci.bewikipedia.org

The degradation of polystyrene has been demonstrated using various photocatalysts, such as those based on titanium dioxide (TiO₂) or bismuth oxychloride (BiOCl), under UV or visible light. wikipedia.orgereztech.com The general mechanism involves the photo-oxidation of the polymer, leading to the formation of smaller molecules. ereztech.com Antimony(III) oxide, which can be synthesized from this compound, functions as a photocatalyst for degrading organic pollutants like dyes, demonstrating its potential for breaking down complex organic structures. fishersci.be For instance, Sb₂O₃ nanoparticles have shown the ability to degrade methylene (B1212753) blue dye, with the mechanism involving the generation of reactive oxygen species on the nanoparticle surface. fishersci.be This underlying capability suggests its potential application in the more complex degradation of polymers like polystyrene.

The process of degrading polystyrene often results in the formation of various intermediates as the polymer chains are broken down. Research into the photocatalytic degradation of polystyrene has identified the formation of compounds containing carbonyl groups, indicating oxidative cleavage of the polymer backbone. ereztech.com Ultimately, effective photocatalysis can mineralize the polymer into carbon dioxide and water. ereztech.com

Table 1: Research on Photocatalytic Degradation of Polymers

| Polymer | Photocatalyst System | Key Findings |

|---|---|---|

| Polystyrene (PS) | Bismuth oxychloride (BiOCl) | Degradation occurs via photo-oxidation, with evidence of cavities and holes forming on the polymer surface. ereztech.com |

| Polystyrene (PS) | Titanium dioxide (TiO₂) based | Multilayered TiO₂ structures showed a 23.5% reduction in pollutant concentration. wikipedia.org |

| Polystyrene (PS) | BiOI-Fe₃O₄ microswimmers | 64% degradation of polystyrene microplastics was achieved after 120 hours of irradiation. fishersci.pt |

Electrocatalytic Research

In the field of electrocatalysis, this compound serves as a precursor for the synthesis of antimony-doped tin oxide (ATO). ATO is highly regarded for its use in anodes for the electrochemical oxidation of organic pollutants due to its excellent electrocatalytic performance, high electrical conductivity, and chemical stability. fishersci.nofishersci.fi Antimony ethoxide is explicitly mentioned as a starting material for producing electrocatalysts, particularly for applications like chlorine production. wikipedia.org

The synthesis of ATO often involves sol-gel or thermal decomposition methods where an antimony precursor, such as this compound, is combined with a tin precursor. For example, tin tetrachloride and antimony acetate (B1210297) can be reacted in ethanol (B145695) to form their respective ethoxides, which are then co-hydrolyzed and condensed to create the final antimony-doped tin oxide nanocrystals. The doping with antimony is critical as it introduces charge carriers (creating oxygen vacancies) and enhances the electrical conductivity and catalytic activity of the tin oxide material. fishersci.no

These ATO materials are used as both catalysts and stable supports for other catalytic metals like iridium and palladium. fishersci.nofishersci.se For instance, palladium catalysts supported on a composite of ATO and carbon nanotubes have demonstrated significantly higher activity and stability in the electrooxidation of formic acid compared to catalysts without the ATO component. fishersci.no The enhanced performance is attributed to the oxygen vacancies created by the antimony doping, which facilitate the oxidation process. fishersci.no The stability and conductivity of ATO make it a promising material for various electrochemical applications, including in water electrolyzers and fuel cells. fishersci.se

Table 2: Properties and Applications of Antimony-Doped Tin Oxide (ATO) in Electrocatalysis

| Property | Description | Relevance to Electrocatalysis |

|---|---|---|

| High Conductivity | Antimony doping increases the number of charge carriers in the SnO₂ lattice. fishersci.nofishersci.fi | Essential for efficient electron transfer in electrochemical reactions, reducing energy loss. |

| Electrocatalytic Activity | The material itself can act as an anode for oxidizing organic pollutants. fishersci.fi | Enables direct degradation of contaminants in wastewater treatment. |

| Chemical Stability | ATO is resistant to corrosion in acidic media. fishersci.se | Provides a durable support for other noble metal catalysts, extending the electrode's lifespan. |

Contributions to Strong Metal-Support Interactions (SMSI)

This compound is a relevant precursor for introducing antimony oxide species onto catalyst supports, which can induce a unique form of Strong Metal-Support Interaction (SMSI). Current time information in Bangalore, IN.americanelements.com SMSI refers to the significant electronic and geometric effects that arise from the interaction between metal nanoparticles and the oxide support, profoundly influencing the catalyst's activity, selectivity, and stability. Current time information in Bangalore, IN.fishersci.ie

A novel type of SMSI has been identified specifically involving antimony species (SbOₓ). Current time information in Bangalore, IN.fishersci.ie In this phenomenon, upon reduction at high temperatures, partially reduced antimony oxide species can migrate and physically cover the surface of metal nanoparticles, such as palladium (Pd). Current time information in Bangalore, IN.americanelements.com This encapsulation blocks active sites on the metal surface, which is observable through the suppression of small molecule chemisorption, like that of carbon monoxide (CO). Current time information in Bangalore, IN.fishersci.ie This effect has been demonstrated on a range of common supports, including silicon dioxide (SiO₂), aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and zirconium dioxide (ZrO₂). Current time information in Bangalore, IN.americanelements.comfishersci.ie

The use of metal alkoxides, like this compound, is a standard method for depositing well-dispersed oxide layers onto supports. wikipedia.org The process allows for intimate contact between the resulting SbOₓ and the active metal particles. Research has shown that this SbOₓ-induced SMSI is reversible; subsequent oxidation and low-temperature reduction can restore the normal chemisorption properties of the metal, confirming that the effect is due to the mobile oxide layer and not permanent alloying. Current time information in Bangalore, IN.fishersci.ie

This ability to control the exposure of active metal sites by using antimony offers a method to tune catalyst selectivity. For example, by selectively blocking certain sites, undesired side reactions can be suppressed, enhancing the selectivity towards the desired product in reactions like propane (B168953) dehydrogenation. wikipedia.org The interaction is characterized by close contact between the metal and the antimony species, which facilitates easier reduction of the antimony oxide. Current time information in Bangalore, IN.

Table 3: Characteristics of SbOₓ-Induced Strong Metal-Support Interaction (SMSI)

| Feature | Description | Impact on Catalysis |

|---|---|---|

| Encapsulation | SbOₓ species physically cover the active metal (e.g., Pd) nanoparticles upon high-temperature reduction. Current time information in Bangalore, IN.americanelements.com | Blocks active sites, suppressing CO chemisorption and altering catalytic activity. Current time information in Bangalore, IN.fishersci.ie |

| Reversibility | The encapsulation can be reversed by oxidation followed by a low-temperature reduction. Current time information in Bangalore, IN. | Allows for the potential to switch the catalyst between different states of activity and selectivity. |

| Support Generality | The effect is observed on various supports, including both reducible (TiO₂, ZrO₂) and less-reducible (SiO₂, Al₂O₃) oxides. Current time information in Bangalore, IN.fishersci.ie | Demonstrates a broad applicability of using antimony to modify supported metal catalysts. |

| Tuning Selectivity | By covering parts of the metal surface, the geometry of the active sites is changed, which can suppress side reactions. wikipedia.org | Offers a pathway to enhance the selectivity of a catalyst for specific chemical transformations. |

Compound Information

Table 4: List of Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 66326 nih.gov |

| Polystyrene | 7501 fishersci.se |

| Antimony(III) oxide | 14794 nih.gov |

| Palladium | 23938 ereztech.com |

| Silicon dioxide | 24261 wikipedia.org |

| Aluminum oxide | 9989226 nih.gov |

| Titanium dioxide | 26042 nih.gov |

| Zirconium dioxide | 62395 ereztech.com |

| Tin(IV) oxide | 29011 nih.gov |

Applications in Materials Science and Thin Film Deposition

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) Precursor Chemistry

Antimony triethoxide is a valuable precursor for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), techniques used to create solid materials, often as thin films, from gaseous reactants. mdpi.comresearchgate.net In these processes, precursors must be volatile yet thermally stable enough to avoid decomposition before reaching the substrate. mdpi.com this compound's liquid state at room temperature and its solubility in inert solvents make it a suitable candidate for these deposition methods. mdpi.comugent.be It can be used to deposit a range of antimony-containing materials, from the pure element to complex multi-element compounds. google.comrsc.orgmdpi.commpg.de

High-purity elemental antimony (Sb) thin films can be grown at low temperatures using ALD with this compound as a key reactant. A notable process involves a comproportionation reaction between antimony ethoxide (Sb(OEt)₃) and tris(trimethylsilyl)antimony (B3151098) ((SiMe₃)₃Sb). google.com This method allows for the deposition of metallic Sb films at temperatures between 60°C and 80°C. google.com

Research findings indicate that the combination of Sb(OEt)₃ and (SiMe₃)₃Sb is particularly effective at a deposition temperature of 75°C, yielding high-purity antimony films as confirmed by X-ray diffraction (XRD) and Raman spectroscopy. google.com The electrical conductivity of these films was found to be slightly higher than that of Sb films prepared by other ALD methods. However, the deposition temperature plays a crucial role, as it can influence the extent of oxidation of the film upon exposure to air, with the presence of an Sb₂O₃ phase negatively impacting electrical properties. google.com

This compound is a versatile precursor for creating a variety of binary and ternary antimony-containing compound films, which are essential for applications in electronics and photonics.

This compound is utilized in the ALD of antimony telluride (Sb₂Te₃) and germanium-antimony-tellurium (GST) films. For the deposition of Sb₂Te₃, this compound can be used as the antimony source in conjunction with a tellurium precursor like bis(trimethylsilyl)telluride [((CH₃)₃Si)₂Te]. mpg.de An enhanced deposition method for Sb₂Te₃ films, which allows for growth at higher temperatures (>150 °C), involves co-injecting ammonia (B1221849) (NH₃) gas with the this compound precursor. In this process, it is proposed that Sb(OC₂H₅)₃ reacts with NH₃ to form an Sb–O/Sb–Sb layer, which is subsequently converted to Sb₂Te₃ upon reaction with the tellurium precursor. These Sb₂Te₃ layers are a fundamental component in the fabrication of more complex GeSbTe films. mpg.de

Gallium antimonide (GaSb) thin films have been successfully deposited using low-temperature ALD with antimony ethoxide as the antimony precursor. In one study, high-quality, uniform GaSb films were grown using trimethylgallium (B75665) (TMGa) and antimony ethoxide at a deposition temperature range of 65–95°C. X-ray photoelectron spectroscopy (XPS) analysis of these films confirmed precise stoichiometric control of the Ga:Sb ratio.

The deposition of aluminum antimonide (AlSb) films via ALD has also been reported, typically by reacting tris(triethylsilyl)antimony with other metal halides. google.com While aluminum alkoxides such as aluminum triethoxide have been used in CVD for depositing aluminum oxide, specific literature detailing the use of this compound for the ALD of AlSb is not as readily available. rsc.org

This compound serves as a precursor for the deposition of antimony oxide (SbOₓ) thin films. One application is in the creation of antimony-doped tin oxide (ATO) films through aerosol-assisted chemical vapor deposition (AACVD). mdpi.com In this process, antimony(III) ethoxide is used as the dopant source along with a tin precursor to produce ATO films with enhanced electrical properties. mdpi.com

Furthermore, a water-free ALD process for depositing SbOₓ has been developed using antimony pentachloride (SbCl₅) and antimony ethoxide as the antimony precursors. This method avoids conventional oxidizers like water or ozone, making it suitable for coating moisture-sensitive materials. The process yields amorphous SbOₓ films with a growth rate dependent on the deposition temperature. Another ALD method for producing Sb₂O₃ films involves using this compound and ozone (O₃) as reactants.

This compound is a key component in the synthesis of phase-change materials (PCMs) such as germanium-antimony-tellurium (Ge₂Sb₂Te₅ or GST) and germanium-bismuth-tellurium (GBT). These materials are central to technologies like phase-change random-access memory (PRAM).

The deposition of GST films can be achieved by combining ALD cycles for its constituent binary compounds. The Sb₂Te₃ component is often deposited using antimony ethoxide and a tellurium precursor. mpg.de This layer is then integrated with germanium telluride (GeTe) layers in a supercycle ALD process to form the final ternary GST film. mpg.de The ability to precisely control the deposition of each component allows for the fabrication of high-quality, conformal GST films suitable for advanced memory devices. mpg.de

Gallium-Antimony (GaSb) and Aluminum-Antimony (AlSb) Films

Role in High-k Gate Dielectrics and Microelectronic Device Fabrication

Doping and Material Modification

Antimony doped tin oxide (ATO) is a transparent conductive oxide (TCO) with significant applications in optoelectronic devices such as solar cells, LEDs, and photodetectors. This compound is a commonly used precursor for introducing antimony as a dopant into tin oxide. The doping process modifies the electrical and optical properties of the tin oxide.

ATO nanoparticles are particularly noted for their high thermal stability, electrical conductivity, and ability to shield near-infrared (NIR) radiation due to localized surface plasmon resonance (LSPR). This makes them ideal for energy-efficient applications like NIR-shielding glass in buildings and vehicles. The properties of ATO thin films can be fine-tuned by varying deposition parameters and post-treatment conditions. For instance, films deposited via aerosol-assisted chemical vapor deposition (AACVD) using butyltin trichloride (B1173362) and antimony(III) ethoxide showed excellent adherence and stability.

The table below summarizes key properties of Antimony Tin Oxide.

| Property | Value |

| Molecular Weight | 444.23 |

| Appearance | Blue Powder |

| True Density | 6.8 g/cm³ |

| Average Particle Size | 15 nm |

| Specific Surface Area | 47 m²/g |

| Morphology | Tetragonal |

This data is based on theoretical values for ATO.

Flame spray pyrolysis (FSP) is a versatile and scalable method for synthesizing nanoparticles with tailored characteristics. This compound is used as a precursor in the FSP synthesis of antimony doped tin oxide (ATO) nanoparticles. In this process, a solution containing precursors like tin(II) 2-ethylhexanoate (B8288628) and antimony(III) ethoxide dissolved in a solvent such as xylene is sprayed into a flame.

This technique allows for precise control over nanoparticle properties, such as crystal and particle diameter, by adjusting flame parameters and precursor concentrations. Research has shown a strong relationship between the size of flame-made ATO nanoparticles and their near-infrared (NIR) shielding performance. Nanoparticles with an average diameter of 20 nm demonstrated optimal NIR absorption while maintaining high transparency to visible light. X-ray diffraction analysis confirms that antimony is effectively incorporated into the SnO2 crystal lattice, forming a solid solution. The ability to engineer the nanostructure through FSP opens up possibilities for designing advanced materials for energy-efficient window technologies.

Antimony Doped Tin Oxide (ATO) for Optoelectronic Applications

Complex Inorganic Material Synthesis

This compound is a valuable building block in the synthesis of complex inorganic materials, specifically heterobimetallic and multimetallic alkoxide frameworks. These compounds contain two or more different metal atoms linked by alkoxide bridges.

A synthetic strategy for preparing heterobimetallic alkoxides of butyltin(IV) involves the reaction of butyltin trichloride with a pre-formed potassium antimonite, KSb(OEt)4, which is itself prepared from potassium metal and this compound. This metathesis reaction yields derivatives like BuSn{Sb(OEt)4}Cl2.

Furthermore, research has demonstrated the synthesis of various heterometallic 3d–4f alkoxide clusters through the direct reaction of lanthanide metals with transition-metal chlorides in an alcohol solvent, which also acts as a ligand precursor. While this specific work doesn't directly use this compound, it highlights the general synthetic routes to complex alkoxides. The synthesis of a nickel-antimony alkoxide, Ni5Sb3O2(OEt)15(HOEt)4, and a manganese-antimony oxo-ethoxide, Mn8Sb4(μ5-O)4(μ3-OEt)4(μ-OEt)16, have also been reported, showcasing the formation of intricate multimetallic frameworks involving antimony. These complex alkoxides can serve as single-source precursors for the creation of mixed-metal oxide nanomaterials with specific compositions and properties.

Coordination Compounds of Antimony(III) Alkoxides

Antimony(III) alkoxides, such as this compound (Sb(OEt)₃), serve as valuable precursors in the synthesis of a diverse range of coordination compounds. Their utility stems from the reactivity of the Sb-O bond, which allows for the substitution of alkoxide groups with various organic ligands. This facilitates the construction of complex molecular architectures with tailored properties for applications in materials science.

This compound is an excellent starting material for synthesizing new complexes, particularly those featuring three Sb-O bonds. mdpi.com A key synthetic strategy involves the reaction of Sb(OEt)₃ with multifunctional organic ligands. For instance, new antimony(III) compounds have been synthesized through the reaction of this compound with tridentate O,E,O-ligands of the general formula E(CH₂-CH₂-OH)₂, where E can be an atom such as Oxygen (O), Sulfur (S), Selenium (Se), Tellurium (Te), or a group like NH or NMe. mdpi.com These reactions are typically carried out in a solvent like cyclohexane, which forms an azeotrope with the ethanol (B145695) byproduct, allowing for easy removal and driving the reaction to completion. mdpi.com

The resulting products are chelate complexes with the general composition [E(CH₂-CH₂-O)₂]Sb(OEt). mdpi.com In these molecules, the organic ligand coordinates to the antimony atom through its two oxygen atoms and the central donor atom (E), creating a formally tetracoordinate antimony center. mdpi.com However, the antimony atom often remains coordinatively unsaturated. To achieve a more stable electronic configuration, these monomeric units can form dimers in the solid state. mdpi.com In the dimeric structure, an oxygen atom from a neighboring molecule coordinates to the antimony atom of another, increasing antimony's coordination number to five. mdpi.com This dimerization highlights the Lewis acidic character of the antimony center in these complexes.

The coordination environment of antimony in these compounds is highly dependent on the nature of the ligands. While tridentate ligands can lead to tetracoordinate monomers and pentacoordinate dimers, other ligand systems can result in different geometries. For example, the use of monoanionic bidentate carboxamide ligands with antimony(III) precursors has been shown to produce complexes where the antimony atom exhibits a highly distorted pentagonal bipyramidal geometry. acs.org In such cases, the coordination sphere is occupied by multiple ligand atoms and a stereochemically active lone pair of electrons on the Sb(III) center. acs.org

The versatility of antimony alkoxides extends to the formation of heterobimetallic coordination compounds. A notable example is the manganese antimony µ₅-oxo ethoxide, Mn₈Sb₄(µ₅-O)₄(µ₃-OEt)₄(µ-OEt)₁₆, a complex coordination polymer synthesized from antimony and manganese precursors. acs.org Such structures demonstrate the role of antimony ethoxide in building complex, multi-metal frameworks.

Table 1: Examples of Coordination Compounds Derived from Antimony(III) Alkoxide Precursors

| Precursor | Ligand Type | Resulting Compound Type | Sb Coordination Environment | Reference |

|---|---|---|---|---|

| This compound | Tridentate O,E,O-ligands | Chelate complex: [E(CH₂-CH₂-O)₂]Sb(OEt) | Tetracoordinate (monomer), Pentacoordinate (dimer) | mdpi.com |

| Antimony(III) chloride/alkoxide | Bidentate carboxamide ligands | Chelate complex | Distorted pentagonal bipyramidal | acs.org |

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 16684170 |

| Ethanol | 702 |

| Cyclohexane | 8078 |

| Antimony | 5354495 |

| Manganese | 23930 |

| Oxygen | 977 |

| Sulfur | 5362487 |

| Selenium | 5460509 |

Mechanistic and Theoretical Investigations of Antimony Triethoxide Reactivity

Elucidation of Reaction Mechanisms in Thin Film Deposition

Antimony triethoxide serves as a key precursor in Atomic Layer Deposition (ALD), a technique that allows for the growth of thin films with atomic-scale precision. Understanding the reaction mechanisms is crucial for controlling film properties. In-situ monitoring techniques, which observe the deposition process in real-time, are indispensable for uncovering these mechanisms. helsinki.fitue.nl Common in-situ methods include Quartz Crystal Microbalance (QCM) for measuring mass changes and Quadrupole Mass Spectrometry (QMS) for identifying gaseous reactants and byproducts. helsinki.firesearchgate.net

Dehalosilylation is a type of chemical reaction utilized in ALD where a silyl (B83357) group reacts with a halide, leading to the elimination of a volatile silyl-halide species. This mechanism is highly efficient for depositing elemental films. For instance, the ALD of elemental antimony has been achieved using tris(triethylsilyl)antimony ((Et₃Si)₃Sb) and antimony trichloride (B1173362) (SbCl₃). researchgate.net In-situ QMS and QCM studies of this process confirmed that the reaction proceeds via dehalosilylation, with triethylsilyl chloride (Et₃SiCl) being the sole volatile byproduct. researchgate.net

However, when this compound (Sb(OEt)₃) is used as a precursor, the reaction mechanism shifts away from dehalosilylation, as Sb(OEt)₃ lacks the necessary halide and silyl ligands for such a reaction. Instead, it participates in other ALD pathways, such as comproportionation. In a notable example, elemental antimony thin films were deposited at low temperatures (60–80 °C) using a novel ALD process based on the comproportionation reaction between antimony ethoxide and tris(trimethylsilyl)antimony (B3151098) ((SiMe₃)₃Sb). tu-dresden.deresearchgate.net This type of reaction involves two compounds of the same element in different oxidation states reacting to form a product where the element is in an intermediate oxidation state. In this case, Sb(III) in the ethoxide precursor and Sb(-III) in the silyl precursor react to form elemental Sb(0). tu-dresden.deresearchgate.net Studies confirmed the high purity of the resulting antimony films, although the presence of Sb₂O₃ could occur depending on the deposition temperature. researchgate.net

This compound is a viable precursor for depositing antimony oxide (SbOₓ) thin films via thermal ALD, typically using ozone (O₃) as the oxygen source. google.com The mechanistic pathway for this process involves a sequence of self-limiting surface reactions.

The proposed mechanism on a hydroxylated surface can be described by two half-reactions:

Sb(OEt)₃ pulse: The this compound precursor reacts with the surface hydroxyl (-OH) groups. One or more ethoxide ligands are exchanged for a bond with a surface oxygen atom, releasing ethanol (B145695) (C₂H₅OH) as a gaseous byproduct. The surface becomes terminated with antimony-containing species, such as -O-Sb(OEt)₂.

Surface-OH* + Sb(OC₂H₅)₃(g) → Surface-O-Sb(OC₂H₅)₂* + C₂H₅OH(g)

O₃ pulse: The ozone pulse is introduced and reacts with the remaining ethoxide ligands on the surface. This step removes the organic fragments, likely forming volatile byproducts like CO₂, H₂O, and others, and creates antimony-oxygen bonds, resulting in the deposition of a layer of antimony oxide. This also regenerates a reactive surface for the next ALD cycle.

Surface-O-Sb(OC₂H₅)₂* + O₃(g) → Surface-SbOₓ* + byproducts(g)

This cycle is repeated to build the film layer by layer. The table below summarizes typical parameters for such a process.

| Parameter | Value/Type | Source(s) |

| Antimony Precursor | Antimony(III) ethoxide (Sb(OEt)₃) | google.com |

| Oxygen Source | Ozone (O₃) | google.com |

| Substrate | Silicon Wafer | mpg.de |

| Deposition Temp. | 120 °C (for similar amido precursor) | mpg.de |

| Resulting Film | Antimony Oxide (Sb₂O₃) | google.com |

This compound has also been used in combination with silyl-tellurium precursors, such as bis(trimethylsilyl)telluride (Te(Si(CH₃)₃)₂), to deposit antimony telluride (Sb₂Te₃) films. researchgate.netresearchgate.net

In-situ Studies of Dehalosilylation Reactions in ALD

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the reactivity of this compound at an atomic level. rsc.org These methods allow for the calculation of structures, energies, and electronic properties of molecules, intermediates, and materials, offering insights that complement experimental findings. epfl.chresearchgate.net

DFT has been successfully employed to understand the role of this compound as a doping precursor in transparent conducting oxides, such as antimony-doped tin oxide (ATO). rsc.orgrsc.org In a study of ATO films prepared by aerosol-assisted chemical vapor deposition (AACVD) using antimony(III) ethoxide as the dopant source, DFT calculations were performed to elucidate how antimony incorporates into the tin oxide (SnO₂) lattice and affects its electrical properties. rsc.org

The computational analysis was carried out using the Vienna Ab initio Simulation Package (VASP) with the PBE0 hybrid functional, which provides a more accurate description of electronic properties compared to standard functionals. rsc.org The calculations revealed that at low doping concentrations, antimony readily substitutes tin atoms and is incorporated into the lattice in the desired Sb(V) oxidation state, acting as an effective electron donor and leading to high conductivity. rsc.org The experimental results, showing a high charge carrier density and low resistivity at an optimal doping level, were well-supported by these theoretical findings. rsc.org

Table: Electrical Properties of ATO Films vs. Antimony Doping Level Data obtained from films deposited at 450 °C using Butyltin Trichloride and Antimony(III) Ethoxide.

| Sb in Precursor Solution (at%) | Resistivity (Ω cm) | Carrier Density (x 10²¹ cm⁻³) | Electron Mobility (cm² V⁻¹ s⁻¹) |

| 0 | 1.1 x 10⁻² | 0.05 | 10.7 |

| 2 | 7.9 x 10⁻⁴ | 0.8 | 9.9 |

| 4 | 4.7 x 10⁻⁴ | 1.2 | 11.4 |

| 6 | 7.3 x 10⁻⁴ | 1.0 | 8.2 |

| 8 | 1.3 x 10⁻³ | 0.7 | 6.5 |

| Source: rsc.org |

While direct quantum chemical studies on the catalytic intermediates of this compound are not widely reported, research into the reactivity of its derivatives provides significant insight. A study on new antimony(III) complexes, synthesized from the reaction of Sb(OEt)₃ with tridentate ligands, employed quantum chemical calculations to analyze the structure and bonding of the resulting compounds, which can be considered stable reaction intermediates. mdpi.com

The calculations, which included a topological analysis of the electron density, revealed that the bonds between antimony and the oxygen atoms are polar shared bonds. mdpi.com The study investigated the reactivity of an intermediate, [MeN(CH₂-CH₂-O)₂]Sb(OEt), with various small molecules. mdpi.com For example, its reaction with formic acid was observed to form ethyl formate (B1220265) and a new antimony complex, [MeN(CH₂-CH₂-O)₂]Sb(O₂CH), where the ethoxy group is replaced by a formyl moiety. mdpi.com This analysis of reaction products and stable intermediates provides a foundational understanding of the bond-breaking and bond-forming processes that would occur in a potential catalytic cycle involving antimony alkoxides.

Theoretical modeling is essential for understanding how antimony-related defects influence the electronic properties of host materials. The same DFT study on ATO films provides a detailed model of these defects. rsc.orgrsc.org The calculations explored the formation energies and electronic transition levels of various intrinsic and antimony-related defects under different chemical potential conditions (e.g., Sn-rich/O-poor vs. Sn-poor/O-rich). rsc.org

Key findings from the theoretical modeling include:

Substitutional Antimony (Sbₛₙ): The primary defect is antimony substituting a tin atom. DFT shows this is a low-formation-energy donor, readily releasing an electron into the conduction band, which accounts for the high conductivity of ATO. rsc.org

Oxidation States: At low concentrations, Sb incorporates as Sb(V). However, as the doping level increases, the calculations show that Sb may form a localized polaron or associate with an oxygen vacancy (Vₒ) to form a defect complex [Sbₛₙ + Vₒ]. This complex favors the Sb(III) state but still donates an electron, contributing to conductivity. rsc.org

Conductivity Limit: The theoretical models explain the experimental observation that beyond a certain optimal doping level (~4 at%), the electrical resistivity of the films begins to increase. rsc.orgrsc.org The calculations suggest this is due to the increased prevalence of Sb(III) and the formation of defect complexes which can decrease charge carrier mobility. rsc.org

These computational models provide a thermodynamic basis for the observed doping behavior and guide the optimization of material properties. rsc.org

Theoretical Modeling of Antimony-Related Defects and Electronic Properties

Spectroscopic Characterization for Mechanistic Understanding

Spectroscopic techniques are vital for characterizing the products formed from this compound precursors, providing critical data for understanding reaction mechanisms.

X-ray Diffraction (XRD) and Raman Spectroscopy for Film Purity and Structure

X-ray Diffraction (XRD) and Raman spectroscopy are powerful, non-destructive techniques used to analyze the structure and purity of thin films and powders derived from precursors like this compound. gatech.edu XRD is primarily used to identify the crystalline phases present in a material. gatech.edu For films produced from antimony precursors, XRD patterns can distinguish between amorphous and polycrystalline structures. In the case of antimony oxide (Sb₂O₃) films, XRD analysis confirms the polycrystalline nature and can identify the specific cubic or orthorhombic phases. researchgate.net The patterns reveal preferential orientation of crystal growth and allow for the calculation of grain size. The absence of peaks corresponding to other phases, such as unreacted precursors or different antimony oxides, is a key indicator of the film's high purity. arxiv.org

Raman spectroscopy provides complementary information by probing the vibrational modes of the material, which are sensitive to crystal structure, symmetry, and the presence of impurities. scirp.org For materials derived from this compound, Raman spectroscopy is particularly effective at confirming the purity of deposited films. researchgate.net For instance, pure antimony metal films exhibit characteristic Eg and A1g vibrational modes (typically around 110-125 cm⁻¹ and 150 cm⁻¹, respectively), while its common oxide, Sb₂O₃, shows distinct peaks at different wavenumbers (e.g., 189 cm⁻¹ and 255 cm⁻¹). researchgate.netibs.re.kr The absence of these oxide peaks in the Raman spectrum of a film intended to be pure antimony is a strong confirmation of its purity. researchgate.net Conversely, when synthesizing antimony oxide films, the presence and position of these bands confirm the formation of the desired oxide structure. ibs.re.krresearchgate.net

Interactive Table 1: Representative Raman Peaks for Antimony and Antimony Oxide

| Material | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Antimony (Bulk) | Eg | ~110 - 125 | researchgate.netibs.re.kr |

| Antimony (Bulk) | A1g | ~150 - 159 | researchgate.netibs.re.kr |

| Antimony Oxide (Sb₂O₃) | F₂g | ~189 | ibs.re.kr |

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical and oxidation states of elements within the top 5-10 nanometers of a material's surface. wikipedia.org For materials synthesized from this compound, XPS is the primary method for analyzing the oxidation state of antimony. conicet.gov.ar

The analysis of the antimony (Sb) 3d region is complicated by the overlap of the most intense Sb 3d₅/₂ peak with the O 1s peak from surface oxides or incorporated oxygen. tandfonline.comresearchgate.net Therefore, quantitative analysis and oxidation state determination are reliably performed using the Sb 3d₃/₂ peak, which does not suffer from this overlap. tandfonline.comucl.ac.uk The binding energy of the Sb 3d₃/₂ peak is characteristic of its oxidation state. Metallic antimony (Sb⁰) has a lower binding energy than oxidized species. researchgate.netresearchgate.net

While it can be difficult to resolve the small chemical shift between Sb(III) and Sb(V) with a standard XPS instrument, deconvolution of the high-resolution spectra allows for their identification and quantification. tandfonline.comabechem.com The binding energy for Sb(III), typically found in Sb₂O₃, is well-established. researchgate.netresearchgate.net The presence of Sb(V), found in Sb₂O₅, would appear at a slightly higher binding energy. abechem.com By fitting the experimental spectra with known reference values, the relative concentrations of different antimony species on the surface can be determined, providing essential information on the completeness of the reaction and the nature of the resulting film. conicet.gov.arucl.ac.uk

Interactive Table 2: Typical XPS Binding Energies for Antimony Species

| Antimony Species | Core Level | Binding Energy (eV) | Reference |

|---|---|---|---|

| Metallic Antimony (Sb⁰) | Sb 3d₅/₂ | ~527.8 - 528.5 | tandfonline.comresearchgate.net |

| Metallic Antimony (Sb⁰) | Sb 3d₃/₂ | ~536.9 - 537.5 | tandfonline.comresearchgate.net |

| Antimony(III) Oxide (Sb₂O₃) | Sb 3d₅/₂ | ~529.8 - 531.0 | tandfonline.comresearchgate.netresearchgate.net |

| Antimony(III) Oxide (Sb₂O₃) | Sb 3d₃/₂ | ~539.2 - 540.5 | tandfonline.comresearchgate.net |

| Antimony(V) Oxide (Sb₂O₅) | Sb 3d₅/₂ | ~530.9 | abechem.com |

Q & A

Q. What are the established synthesis routes for antimony triethoxide, and what are their experimental conditions?

this compound is synthesized through alkoxylation reactions, often involving antimony trichloride (SbCl₃) and ethanol in the presence of a base (e.g., ammonia) to neutralize HCl byproducts. A notable method involves this compound-mediated coupling reactions, where stoichiometric control and anhydrous conditions are critical to prevent hydrolysis. For example, Pandey et al. (2012) utilized this compound as a catalyst in siderophore synthesis, requiring inert atmospheres (e.g., nitrogen) and temperatures between 60–80°C to optimize yield . Purity (>98%) is typically confirmed via CAS RN 10433-06-4 specifications .

Q. How should this compound be safely handled and stored in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation, skin contact, or eye exposure. This compound reacts violently with water, releasing toxic gases; thus, anhydrous conditions are essential .

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at temperatures below 25°C. Avoid proximity to oxidizers, alcohols, or moisture .

- Spill Management : Neutralize spills with dry sand or vermiculite, followed by disposal as hazardous waste under EPA guidelines .

Q. What analytical techniques are recommended for characterizing this compound purity and structural properties?

- Spectroscopy : FT-IR to confirm ethoxide bonds (Sb-O-C₂H₅) at 950–1050 cm⁻¹ and NMR for structural elucidation .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles (e.g., mass loss at 140–200°C correlating with ethoxide group removal) .

- Elemental Analysis : ICP-MS or AAS to verify antimony content and detect trace impurities (e.g., residual chloride) .

Advanced Research Questions

Q. How does this compound hydrolyze in aqueous environments, and what factors influence its stability?

Hydrolysis of this compound proceeds via nucleophilic attack by water, forming antimony oxides/hydroxides and releasing ethanol. Key factors include:

- pH : Acidic conditions accelerate hydrolysis, while neutral/basic conditions promote colloidal Sb₂O₃ formation .

- Temperature : Elevated temperatures (>50°C) destabilize the compound, leading to rapid decomposition .

- Matrix Effects : Presence of complexing agents (e.g., citric acid) can inhibit hydrolysis by stabilizing Sb(III) species .

Experimental studies using XRD and EXAFS have identified SbO₆ octahedral structures in hydrolyzed products, critical for environmental mobility assessments .

Q. What are the environmental fate and transformation pathways of this compound in soil ecosystems?

- Oxidation : Sb(III) in triethoxide oxidizes to Sb(V) under aerobic conditions, increasing mobility and bioavailability .

- Microbial Interaction : Soil microbiota (e.g., Geobacter) reduce Sb(V) to Sb(III), altering speciation and toxicity profiles .

- Adsorption : Clay minerals and iron oxides preferentially adsorb Sb(V), while Sb(III) binds to organic matter, impacting remediation strategies .

Field studies at Sb-contaminated sites show 20–40% retention of Sb species in topsoil layers, with leaching risks in acidic or sandy soils .

Q. How can antimony species derived from triethoxide be selectively separated and quantified in complex matrices?

- Selective Precipitation : Adjust pH to 2.5–3.5 to precipitate Sb(III) as Sb₂O₃, leaving Sb(V) in solution for ICP-OES analysis .

- Solvent Extraction : Use N-benzoyl-N-phenylhydroxylamine in chloroform to isolate Sb(III), followed by graphite-furnace AAS with a detection limit of 0.1 µg/L .

- Chromatography : HPLC-ICP-MS with EDTA mobile phases resolves Sb(III)/Sb(V) species in environmental samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。